molecular formula C13H12N2O5S2 B2473885 Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate CAS No. 859490-48-5

Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate

Cat. No.: B2473885
CAS No.: 859490-48-5
M. Wt: 340.37
InChI Key: IXUHLOAKUKYILB-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H12N2O5S2 and its molecular weight is 340.37. The purity is usually 95%.
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Biological Activity

Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate, with the CAS number 859490-48-5, is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O5S2C_{13}H_{12}N_{2}O_{5}S_{2}, with a molecular weight of 340.4 g/mol. The compound features a complex structure that includes multiple functional groups contributing to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including the Gewald reaction and other modern synthetic pathways. These methods are essential for producing thiophene derivatives with specific biological activities. A summary of the synthesis pathways includes:

Synthesis Method Description
Gewald ReactionA classic method for synthesizing thiophene derivatives through a multicomponent approach.
Microwave-Assisted SynthesisA contemporary technique that enhances reaction rates and yields by using microwave energy.
Green SynthesisEnvironmentally friendly methods that minimize waste and use renewable resources.

Biological Activities

Research indicates that thiophene derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that various thiophene derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : this compound has demonstrated significant antibacterial and antifungal activities against various pathogens, including strains of Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
  • Antioxidant Activity : Thiophene derivatives have been reported to scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Studies

Several studies have investigated the biological activity of this compound and related thiophene derivatives:

  • In Vitro Studies : A study evaluated the antibacterial activity of various thiophene derivatives, including this compound, revealing that it exhibited superior potency compared to standard antibiotics like gentamicin .
  • Structure-Activity Relationship (SAR) : Research has focused on elucidating the structural features necessary for biological activity. For instance, modifications in substituents on the thiophene ring significantly influenced the compound's efficacy against different biological targets .

Properties

IUPAC Name

methyl 3-[(2-methoxycarbonylthiophen-3-yl)carbamoylamino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S2/c1-19-11(16)9-7(3-5-21-9)14-13(18)15-8-4-6-22-10(8)12(17)20-2/h3-6H,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUHLOAKUKYILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.